N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Description
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a structurally complex heterocyclic compound featuring:
- A 2-sulfanylideneimidazolidin-5-one core, which provides a rigid, electron-rich scaffold capable of hydrogen bonding and metal coordination.
- Two 4-methoxyphenyl substituents: One is directly attached to the imidazolidinone nitrogen (N1), while the other is a benzyl group at position C2. The methoxy groups enhance lipophilicity and influence electronic properties.
- This compound’s design leverages the pharmacophoric features of imidazolidinones, known for their diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
Molecular Formula |
C26H24FN3O4S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O4S/c1-33-21-11-3-17(4-12-21)16-29-23(15-24(31)28-19-7-5-18(27)6-8-19)25(32)30(26(29)35)20-9-13-22(34-2)14-10-20/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
LJCCHLSNMWTDRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include fluorophenyl derivatives, methoxyphenyl derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorophenyl derivatives, while reduction may produce methoxyphenyl derivatives with modified functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Key Observations :
- The sulfanylidene group in the target compound and enables tautomerism, which is absent in phenylimino derivatives (e.g., ). This may influence redox behavior and metabolic stability.
Substituent Variations in Acetamide Side Chains
Key Observations :
- 4-Fluorophenyl vs. 4-fluorobenzyl : The benzyl group in adds flexibility but may increase susceptibility to oxidative metabolism.
- Methoxyphenyl substituents (target compound, ) improve lipophilicity compared to hydroxylated analogs (e.g., ), which prioritize solubility.
Impact of Aromatic Ring Modifications
Biological Activity
The compound N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide (referred to as compound X for brevity) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound X, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by the following structural features:
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Methoxyphenyl Moieties : Potentially involved in modulation of biological activity through interaction with various biological targets.
- Imidazolidinone Core : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
The molecular formula of compound X is , with a molecular weight of approximately 463.48 g/mol.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compound X against a range of pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 50 µM |
These findings indicate that compound X possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Anticancer Activity
The anticancer potential of compound X has been evaluated in vitro using various cancer cell lines. The results suggest that compound X induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: In Vitro Evaluation
In a controlled study, compound X was tested on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
The study concluded that compound X could serve as a lead compound for the development of new anticancer agents .
The biological activity of compound X can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar to other imidazolidinone derivatives, compound X may interfere with DNA replication processes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Compound X has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.
- Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
